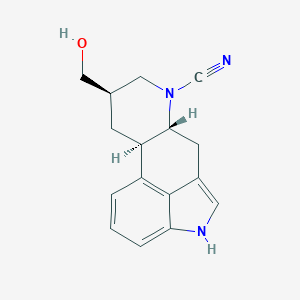

8beta-Hydroxymethyl-6-cyanoergoline

Description

Structure

3D Structure

Properties

IUPAC Name |

(6aR,9R,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c17-9-19-7-10(8-20)4-13-12-2-1-3-14-16(12)11(6-18-14)5-15(13)19/h1-3,6,10,13,15,18,20H,4-5,7-8H2/t10-,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUNXRBQABBMPI-WDBKCZKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C2C1C3=C4C(=CNC4=CC=C3)C2)C#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@H]2[C@H]1C3=C4C(=CNC4=CC=C3)C2)C#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550065 | |

| Record name | (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108895-69-8 | |

| Record name | (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8beta Hydroxymethyl 6 Cyanoergoline

Retrosynthetic Analysis of the 8beta-Hydroxymethyl-6-cyanoergoline Scaffold

A retrosynthetic analysis of this compound reveals several key disconnections that simplify the target molecule into more readily available starting materials. The primary focus of this analysis is the strategic disassembly of the ergoline (B1233604) core and the management of the stereochemistry at the C-8 position.

The ergoline scaffold is a tetracyclic system comprising an indole (B1671886) (AB rings) fused to a tetrahydropyridine (B1245486) (D ring) through a central C ring. arkat-usa.orgescholarship.orgnih.gov Modern synthetic strategies often involve the late-stage formation of the C ring, connecting pre-functionalized indole and tetrahydropyridine fragments. arkat-usa.orgescholarship.org A common retrosynthetic disconnection is the bond between N-6 and C-5 or C-7, and the C-4 to C-5 bond of the C ring.

A prominent approach to constructing the ergoline core involves the coupling of a 4-substituted indole with a suitably functionalized pyridine (B92270) derivative. researchgate.netnih.govnih.govnih.govresearchgate.net For instance, a Suzuki coupling between an indole-4-boronic acid and a functionalized halopyridine can be employed to form a key biaryl intermediate. arkat-usa.orgnih.gov Subsequent intramolecular reactions, such as an intramolecular Heck reaction, can then be used to construct the C and D rings of the ergoline skeleton. researchgate.netresearchgate.net This strategy allows for the modular introduction of substituents on both the indole and pyridine precursors, offering flexibility in the synthesis of diverse ergoline analogs.

Alternative strategies for forming the ergoline core include intramolecular C-H insertion and borrowing hydrogen alkylation. arkat-usa.orgescholarship.orgnih.gov These methods provide novel pathways to the tetracyclic system and can offer advantages in terms of step economy and the ability to introduce unique substitution patterns on the C-ring. arkat-usa.orgescholarship.orgnih.gov

A simplified representation of a retrosynthetic approach is shown below:

| Target Molecule | Key Intermediates | Starting Material Precursors |

| This compound | 6-Cyanoergoline-8-carboxylic acid ester | 4-Haloindole derivative |

| 8beta-Hydroxymethyl-6-methylergoline | Functionalized pyridine derivative | |

| Ergoline-8-carboxylic acid |

The stereochemistry at the C-8 position is a critical aspect of the synthesis, with the beta-orientation of the hydroxymethyl group being the desired configuration. This stereocenter is typically established through the reduction of a C-8 carbonyl group, such as an ester or a carboxylic acid.

The synthesis of lysergol (B1675761), which possesses the 8beta-hydroxymethyl group, from lysergic acid or its esters serves as a direct precedent. arkat-usa.orgresearchgate.netnih.gov The reduction of methyl lysergate to lysergol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4). arkat-usa.org The stereochemical outcome of this reduction is crucial. The thermodynamically more stable 8beta-isomer is often the major product, although the formation of the 8alpha-isomer (isolysergol) can also occur. arkat-usa.orgresearchgate.netnih.gov The choice of reducing agent and reaction conditions can influence the diastereoselectivity of this transformation.

Recent synthetic efforts towards lysergol and its isomers have highlighted various methods to control the stereochemistry at C-8. researchgate.netresearchgate.netnih.gov For instance, an intramolecular Heck reaction can be employed to establish the C-9/C-10 double bond, leading to a mixture of methyl lysergate and methyl isolysergate, which can then be reduced. arkat-usa.orgresearchgate.net The separation of these diastereomers can be challenging, making the development of highly stereoselective reduction methods a key area of research.

The introduction of a cyano group at the N-6 position of the ergoline ring can be accomplished through the demethylation of the more common 6-methylergoline (B1204273) precursor, followed by cyanation. The von Braun reaction is a classical method for the N-demethylation of tertiary amines using cyanogen (B1215507) bromide (BrCN). organicreactions.orgwikipedia.orgscribd.com

The reaction proceeds via the formation of a quaternary ammonium (B1175870) salt between the tertiary amine (N-6 of the ergoline) and cyanogen bromide. Subsequent nucleophilic attack by the bromide ion on one of the N-alkyl groups (in this case, the methyl group) leads to the formation of the N-cyanamide and an alkyl bromide. wikipedia.orgscribd.com

While the von Braun reaction is a well-established method, its application to complex molecules like ergoline alkaloids requires careful consideration. Potential side reactions, such as cleavage of the ergoline D-ring, could occur under harsh reaction conditions. Therefore, optimization of the reaction parameters, including solvent, temperature, and reaction time, is essential to achieve the desired N-cyanation without degradation of the ergoline scaffold. Modern variations of this reaction may employ less harsh reagents to achieve the same transformation. nih.govresearchgate.net

Development of Novel Synthetic Routes to this compound

The development of novel and efficient synthetic routes is crucial for accessing complex molecules like this compound. This section explores the application of modern synthetic methods to construct the ergoline core and install the required functionalities.

Recent advances in organic synthesis have provided powerful tools for the construction of complex ring systems. Intramolecular C-C bond-forming reactions have emerged as highly effective strategies for the synthesis of the ergoline core. arkat-usa.orgescholarship.orgnih.gov These methods offer the potential for greater efficiency and atom economy compared to traditional linear syntheses.

Intramolecular α-Arylation: This strategy involves the formation of a bond between an enolate and an aryl halide within the same molecule. In the context of ergoline synthesis, this could involve the cyclization of a precursor containing both an indole and a functionalized side chain capable of forming an enolate.

Borrowing Hydrogen Alkylation: This catalytic method involves the temporary oxidation of an alcohol to an aldehyde, followed by condensation with a nucleophile (such as an indole) and subsequent reduction of the resulting iminium ion in situ. arkat-usa.orgescholarship.orgnih.gov This approach allows for the direct alkylation of the indole with an alcohol, forming a C-C bond with the generation of water as the only byproduct.

C-H Insertion: Rhodium-catalyzed intramolecular C-H insertion reactions have been successfully employed to construct the C-ring of the ergoline scaffold. arkat-usa.orgescholarship.orgnih.gov This powerful transformation allows for the direct formation of a C-C bond by activating a typically unreactive C-H bond.

These modern C-C bond-forming strategies provide convergent and flexible approaches to the ergoline skeleton, enabling the synthesis of a wide range of analogs with diverse substitution patterns. arkat-usa.orgescholarship.orgnih.gov

The final stages of the synthesis of this compound involve the precise introduction and manipulation of the cyano and hydroxymethyl groups.

As previously discussed, the 8beta-hydroxymethyl group is typically installed via the stereoselective reduction of an 8-carboxy or 8-ester functionality. The choice of reducing agent is critical to ensure the desired stereochemical outcome.

| Precursor Functional Group | Reagent | Product Functional Group |

| 8-Carboxylic acid ester | Lithium aluminum hydride (LiAlH4) | 8beta-Hydroxymethyl |

The installation of the 6-cyano group is most directly achieved via the von Braun reaction on a 6-methylergoline precursor.

| Precursor Functional Group | Reagent | Product Functional Group |

| 6-Methyl | Cyanogen bromide (BrCN) | 6-Cyano |

The successful application of these transformations requires careful optimization to maximize yield and selectivity, while minimizing potential side reactions. The development of milder and more selective reagents for these transformations remains an active area of research in organic synthesis.

Expedient and Scalable Synthetic Pathways

A prominent and historically significant method for the N-demethylation and subsequent cyanation of tertiary amines is the von Braun reaction . wikipedia.orgresearchgate.netthieme-connect.de This reaction utilizes cyanogen bromide (BrCN) to cleave a carbon-nitrogen bond in tertiary amines, yielding a cyanamide (B42294) and an alkyl bromide. In the context of ergoline alkaloids, this reaction provides a direct route to convert a 6-methylergoline derivative into its 6-cyano counterpart.

The general mechanism of the von Braun reaction involves the nucleophilic attack of the tertiary amine on the cyanogen bromide, leading to the formation of a quaternary ammonium intermediate. Subsequent nucleophilic attack by the bromide ion on one of the N-alkyl groups results in the formation of the N-cyanamide and the corresponding alkyl bromide. wikipedia.org For the synthesis of this compound, the starting material would be 8beta-Hydroxymethyl-6-methylergoline.

Reaction Scheme:

While the von Braun reaction is a classic method, considerations for scalability and the toxicity of cyanogen bromide have led to the exploration of alternative reagents. Chloroformates, for instance, have been investigated as substitutes for cyanogen bromide in N-dealkylation reactions. wikipedia.org

For a synthetic pathway to be considered scalable, several factors are critical, including the availability and cost of starting materials, the efficiency and safety of the chemical transformations, and the ease of purification of the final product. Research into the N-demethylation of alkaloids continues to evolve, with newer methods focusing on catalytic and more environmentally benign approaches. researchgate.netresearchgate.netorganic-chemistry.org

Purification and Analytical Validation of Synthetic Intermediates and Final this compound

The successful synthesis of this compound is contingent upon rigorous purification of all intermediates and the final compound, followed by comprehensive analytical validation to confirm its identity, purity, and structural integrity.

The purification of ergoline alkaloids and their derivatives often employs a combination of extraction and chromatographic techniques. Given the basic nature of the ergoline nitrogen, acid-base extraction can be an effective initial step to separate the desired compound from non-basic impurities.

Purification Techniques for Ergoline Derivatives:

| Technique | Principle | Application |

| Liquid-Liquid Extraction | Partitioning of the compound between two immiscible liquid phases based on its solubility and pKa. | Initial cleanup to remove gross impurities. |

| Solid-Phase Extraction (SPE) | Separation based on the affinity of the compound for a solid sorbent. | Pre-purification or sample concentration before further analysis. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on the differential partitioning of the compound between a stationary phase and a mobile phase. | Final purification to achieve high purity levels. Reversed-phase HPLC is commonly used for ergoline derivatives. nih.govnih.gov |

Following purification, a suite of analytical methods is employed to validate the structure and purity of this compound and its precursors.

Analytical Validation Methods:

The combination of these purification and analytical techniques is essential to ensure that the synthesized this compound meets the required standards of purity and structural identity for any subsequent scientific investigation.

Chemical Derivatization and Analog Generation of 8beta Hydroxymethyl 6 Cyanoergoline

Systematic Modifications at the 8beta-Hydroxymethyl Position

The hydroxymethyl group at the C-8 position is a key functional handle for introducing structural diversity into the ergoline (B1233604) scaffold. researchgate.net This primary alcohol can undergo a variety of well-established chemical transformations.

The primary alcohol of the 8beta-hydroxymethyl moiety is readily converted into a wide range of esters and ethers to modulate properties such as lipophilicity, steric bulk, and metabolic stability.

Esterification can be achieved by reacting the parent alcohol with acylating agents like acyl chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions. A notable example of this transformation is the reaction with sulfonyl chlorides. For instance, 8-hydroxymethyl-2-methyl-6-n-propyl-ergoline can be converted to its corresponding mesylate ester by reaction with methanesulfonyl chloride. google.com This transformation not only modifies the parent molecule but also converts the hydroxyl group into a good leaving group (mesylate), facilitating subsequent nucleophilic substitution reactions to introduce further diversity.

Etherification , typically accomplished via methods such as the Williamson ether synthesis, involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. This strategy allows for the introduction of a variety of alkyl and aryl groups at the 8beta-position, creating a library of ether analogs.

The oxidation state of the C-8 substituent is a critical determinant of the chemical nature of ergoline derivatives. researchgate.net The 8beta-hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid.

A mild and effective method for the oxidation of ergoline alcohols to aldehydes utilizes a combination of trifluoroacetic anhydride (TFAA) and dimethyl sulfoxide (DMSO) at low temperatures, followed by the addition of a hindered base like diisopropylethylamine (DIPEA). researchgate.net This method was found to be successful for the oxidation of related ergoline alcohols like dihydrolysergol. researchgate.net

Further oxidation to the carboxylic acid can also be achieved. A novel method employing a catalytic amount of chromium trioxide (CrO3) with periodic acid (H5IO6) as the stoichiometric oxidant in aqueous acetonitrile has been reported for the clean and high-yielding conversion of primary alcohols to carboxylic acids, without significant racemization at adjacent chiral centers. researchgate.net This approach provides a direct route to 8beta-carboxy-6-cyanoergoline, a key synthetic intermediate. The reverse reaction, reduction of the corresponding aldehyde or carboxylic acid, would regenerate the hydroxymethyl group.

Exploration of Substitutions on the Ergoline Nitrogen (N-6) and Indole (B1671886) Ring System

The nitrogen at the N-6 position is a secondary amine and is readily functionalized. The presence of the 6-cyano group, an electron-withdrawing group, influences the reactivity of this nitrogen.

N-Alkylation of the 6-cyanoergoline scaffold can be performed to replace the cyano group with various alkyl substituents. For example, reduction of the 6-cyano group followed by alkylation, or direct alkylation of the related 6-hydroergoline, can be achieved with a range of alkyl halides. A patent describes the synthesis of various 6-alkyl-8beta-hydroxymethyl-2-methyl-ergoline derivatives from the corresponding 6-cyano precursor. google.com This transformation highlights the utility of the 6-cyano group as a synthetic intermediate that can be replaced by alkyl groups.

| Alkylating Agent | N-6 Substituent | Yield (%) |

| n-Propyl iodide | n-Propyl | 54 |

| Allyl bromide | Allyl | 63 |

| Cyclopropylmethyl chloride | Cyclopropylmethyl | 43 |

| Ethyl iodide | Ethyl | 46 |

This table presents examples of N-alkylation reactions on a 6-cyanoergoline precursor to yield 6-alkyl derivatives, as described in the cited literature. google.com

N-Acylation involves the reaction of the N-6 amine with acylating agents such as acyl chlorides or anhydrides to form amides. While direct acylation of the 6-cyanoergoline is less common, the N-6 position of the parent ergoline ring is amenable to this modification. Transient silylation of related heterocyclic amines has been shown to facilitate N-acylation by increasing the nucleophilicity of the nitrogen atom. nih.govresearchgate.net This strategy could be applied to ergoline precursors to generate a series of N-6 acyl derivatives.

The aromatic A-ring and the aliphatic C-ring of the ergoline nucleus can also be targeted for substitution to fine-tune the molecule's properties.

The indole A-ring is susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.com The indole nucleus is electron-rich, and substitution typically occurs at positions C-2, C-4, or C-7, depending on the reaction conditions and existing substituents. The synthesis of 2-halogenated ergoline derivatives has been specifically described, demonstrating the feasibility of functionalizing this ring. google.com Introducing substituents, particularly bulky groups, into the benzene moiety can significantly alter the interaction of ergoline analogs with biological receptors. researchgate.net

The C-ring offers additional sites for modification, although these are generally less reactive than the A-ring or the heteroatoms. Recent synthetic strategies have enabled the introduction of substituents at the C-4 position for the first time. morressier.com An asymmetric Friedel-Crafts alkylation of indole derivatives followed by a tandem Michael addition sequence has been developed to construct the tricyclic core of the ergoline skeleton with novel C-4 substitutions. morressier.com

Chemical Transformations of the 6-Cyano Group

The 6-cyano group is not merely a placeholder but a versatile functional group that can be converted into several other moieties or used as a synthetic handle for more complex transformations. google.com Its electron-withdrawing nature influences the reactivity of the adjacent N-6 atom.

One of the primary transformations of the nitrile group is its reduction to a primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. researchgate.net The resulting 6-(aminomethyl)ergoline derivative is a valuable intermediate that can be further alkylated or acylated.

Alternatively, the cyano group can undergo hydrolysis under acidic or basic conditions to yield a carboxamide or, upon further reaction, a carboxylic acid at the 6-position. These derivatives introduce hydrogen-bonding capabilities and can serve as handles for further derivatization, such as amide coupling reactions.

Furthermore, the 6-cyano group can be viewed as a precursor to the N-6 alkyl group itself. Processes involving the decyanation , or removal of the cyano group, are known for ergoline intermediates. google.com For example, the synthesis of 6-alkyl-ergoline derivatives can proceed from a 6-cyano intermediate, implying a reductive removal or replacement of the nitrile. google.com This highlights the role of the 6-cyano group as a key strategic element in the synthesis of diverse N-6 substituted ergoline analogs.

Hydrolysis to Carboxylic Acids and Amidation Reactions

The C6-cyano group of 8β-hydroxymethyl-6-cyanoergoline serves as a versatile precursor for the introduction of various functional groups, most notably a carboxylic acid or an amide.

Hydrolysis to Carboxylic Acids:

The hydrolysis of the nitrile functionality at the C6 position to a carboxylic acid represents a fundamental transformation in the derivatization of this ergoline. This reaction is typically achieved under acidic or basic conditions. chemistrysteps.comlibretexts.org In an acidic medium, the nitrile is heated with a dilute acid, such as hydrochloric acid, to yield the corresponding carboxylic acid. libretexts.org The mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. A series of proton transfers and tautomerization steps then lead to an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. youtube.com

Alternatively, alkaline hydrolysis can be employed by heating the nitrile with a base like sodium hydroxide. libretexts.org This process initially forms a carboxylate salt and ammonia. To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.org

Amidation Reactions:

The carboxylic acid, obtained from the hydrolysis of the C6-cyano group, can be further derivatized to a wide range of amides through standard amidation procedures. This typically involves the activation of the carboxylic acid, for example, by conversion to an acyl chloride or through the use of coupling agents, followed by reaction with a primary or secondary amine.

Furthermore, direct conversion of the nitrile to an amide is a plausible route, potentially offering a more streamlined synthetic pathway. This transformation can sometimes be achieved through partial hydrolysis of the nitrile under controlled conditions.

Reduction to Amines and Subsequent Derivatization

The reduction of the C6-cyano group to a primary amine introduces a new point of diversity for further chemical modifications.

Reduction to Amines:

The conversion of the C6-nitrile to a C6-aminomethyl group is a key reductive transformation. This can be accomplished using various reducing agents. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas, is a common method for this purpose. Another powerful reducing agent for nitriles is lithium aluminum hydride (LiAlH₄), which can effectively reduce the cyano group to a primary amine. The choice of the reducing agent and reaction conditions would need to be carefully selected to avoid unintended reductions of other functional groups within the ergoline structure.

Subsequent Derivatization:

The resulting C6-primary amine is a nucleophilic center that can undergo a multitude of derivatization reactions. These include, but are not limited to:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups through reaction with alkyl halides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary or tertiary amines.

Molecular Mechanisms of Action of 8beta Hydroxymethyl 6 Cyanoergoline

Investigation of Ligand-Receptor Interactions at the Molecular Level

Understanding the precise interaction between a ligand and its receptor is fundamental to elucidating its pharmacological profile. This involves characterizing the binding site and the dynamics of the ligand-receptor complex.

Characterization of Binding Site (e.g., orthosteric, allosteric)

The binding of a ligand to a receptor can occur at two principal types of sites: orthosteric and allosteric. Orthosteric ligands bind to the same site as the endogenous agonist, directly competing with it. wikipedia.org In contrast, allosteric modulators bind to a topographically distinct site, thereby altering the receptor's conformation and modulating the effects of the endogenous ligand. wikipedia.org

Specific studies to characterize the binding site of 8beta-Hydroxymethyl-6-cyanoergoline on its target receptors have not been identified in the available literature. Such studies would typically involve competitive binding assays with known orthosteric and allosteric ligands to determine the nature of its interaction.

Molecular Dynamics Simulations of this compound with Target Receptors

Molecular dynamics (MD) simulations are powerful computational tools used to model the behavior of a ligand-receptor complex over time at an atomic level. These simulations can provide insights into the stability of the binding pose, the key intermolecular interactions, and the conformational changes induced in the receptor upon ligand binding.

A review of the scientific literature did not yield any studies that have performed molecular dynamics simulations specifically for this compound with any of its potential target receptors.

Site-Directed Mutagenesis Studies of Receptors to Identify Key Interacting Residues

Site-directed mutagenesis is a laboratory technique used to introduce specific mutations into a protein's amino acid sequence. By observing how these mutations affect ligand binding and receptor activation, researchers can identify the key amino acid residues that are critical for the interaction.

There is no available research detailing site-directed mutagenesis studies conducted to identify the key interacting residues for this compound within the binding pockets of its target receptors.

Elucidation of Downstream Signaling Pathways

Upon ligand binding, GPCRs initiate intracellular signaling cascades. The nature of these downstream signals can be complex and ligand-dependent, a concept known as functional selectivity or biased agonism. nih.govnih.gov

G Protein Coupling Preferences and Biased Agonism

GPCRs can couple to various G protein subtypes (e.g., Gs, Gi/o, Gq/11), leading to different downstream effector responses. Biased agonism refers to the ability of a ligand to preferentially activate one G protein pathway over another, or to favor G protein signaling over other pathways, such as those mediated by β-arrestin. nih.govnih.gov This can have significant therapeutic implications, as different signaling pathways can be associated with desired therapeutic effects versus unwanted side effects. nih.gov

Specific data on the G protein coupling preferences of this compound and whether it exhibits biased agonism are not present in the available scientific literature. Determining this would require a panel of functional assays measuring the activation of different G protein subtypes.

Kinase Activation and Phosphorylation Cascades (e.g., ERK signaling pathways)

There is no information available detailing how this compound may activate or inhibit specific kinases. Consequently, its role in initiating or modulating phosphorylation cascades, such as the well-established ERK signaling pathway, is unknown. The ERK pathway is a critical signaling cascade involved in the regulation of cell proliferation, differentiation, and survival. nih.govnih.gov Its modulation by a compound can have significant physiological effects. However, no studies have linked this compound to the activation or inhibition of key components of this pathway, such as Raf, MEK, or ERK itself.

Proteomic and Transcriptomic Analysis of Cellular Responses to this compound

A proteomic or transcriptomic analysis would provide a comprehensive overview of the changes in protein and gene expression, respectively, within a cell upon exposure to this compound. This type of analysis can reveal the broader cellular pathways and processes affected by a compound. At present, there are no published studies that have undertaken such an analysis for this compound. As a result, there is no data to populate tables detailing up-regulated or down-regulated proteins or genes in response to this specific ergoline (B1233604) derivative.

Biochemical and Cellular Activity Investigations of 8beta Hydroxymethyl 6 Cyanoergoline Excluding Clinical Human Data

Enzyme Inhibition/Activation Assays Relevant to Ergoline (B1233604) Pathway Interactions

There is currently no publicly available data from enzyme inhibition or activation assays for 8beta-Hydroxymethyl-6-cyanoergoline. Research detailing its effects on enzymes involved in the ergoline biosynthetic pathway or other relevant enzymatic systems has not been published.

Cell-Based Assays for Specific Biological Responses

Specific biological responses to this compound in cell-based assays, such as the inhibition of neurotransmitter uptake or the modulation of gene expression, have not been documented in the scientific literature. Consequently, its cellular mechanisms of action remain unknown.

Interaction with Monoamine Transporters

Detailed studies on the interaction of this compound with monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine transporter (NET), are not available. Binding affinities and functional assay data, which are crucial for understanding its potential as a modulator of these key neurotransmitter systems, have not been reported.

Table 1: Interaction of this compound with Monoamine Transporters

| Transporter | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |

| Dopamine Transporter (DAT) | Data not available | Data not available |

| Serotonin Transporter (SERT) | Data not available | Data not available |

| Norepinephrine Transporter (NET) | Data not available | Data not available |

This table is for illustrative purposes and highlights the absence of available data.

In Vitro Metabolic Stability and Reactivity Profiling

The intrinsic metabolic stability and reactivity of this compound have not been characterized in publicly accessible studies. Data from in vitro assays using liver microsomes or other metabolic systems, which would provide insight into its metabolic fate and potential for drug-drug interactions, is not available.

Table 2: In Vitro Metabolic Stability of this compound

| Parameter | Value |

| Half-life (t½) in Liver Microsomes | Data not available |

| Intrinsic Clearance (CLint) | Data not available |

This table is for illustrative purposes and highlights the absence of available data.

Computational Chemistry and in Silico Approaches for 8beta Hydroxymethyl 6 Cyanoergoline Research

Quantum Chemical Calculations for Electronic Structure and Reactivity of 8beta-Hydroxymethyl-6-cyanoergoline

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), can be employed to predict the three-dimensional geometry, electronic properties, and reactivity of this compound.

A primary step in such a study would involve geometry optimization to determine the most stable conformation of the molecule. Following this, a variety of electronic properties can be calculated. These properties are crucial for predicting how the molecule will behave in chemical reactions and how it might interact with other molecules.

Key electronic properties that would be investigated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface. This allows for the identification of electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are critical for predicting non-covalent interactions, such as those with a biological receptor.

Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability |

| Dipole Moment | 3.5 D | Indicates polarity and potential for dipole-dipole interactions |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific quantum chemical calculations for this compound are not available.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be invaluable for predicting its binding affinity and mode of interaction with potential biological targets. The ergoline (B1233604) scaffold is known to interact with various receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors.

The process of molecular docking involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. A high-resolution crystal structure of the target receptor would be obtained from a protein data bank.

Docking Simulation: A docking algorithm would then be used to place the ligand into the binding site of the receptor in numerous possible conformations and orientations.

Scoring and Analysis: Each of these poses is then scored based on a scoring function that estimates the binding affinity. The top-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the receptor's amino acid residues.

Table 2: Illustrative Molecular Docking Results of this compound with a Hypothetical Receptor

| Parameter | Illustrative Finding | Implication |

| Binding Affinity (Score) | -9.2 kcal/mol | Suggests a strong and stable interaction with the receptor. |

| Key Interacting Residues | Asp110, Ser193, Phe390 | Highlights specific amino acids crucial for binding. |

| Types of Interactions | Hydrogen bond with Asp110, Pi-pi stacking with Phe390 | Defines the nature of the chemical forces holding the complex together. |

Note: This table presents a hypothetical scenario to illustrate the output of a molecular docking study.

Virtual Screening and De Novo Drug Design based on the this compound Scaffold

The this compound structure can serve as a valuable starting point for the discovery of new, potentially more potent or selective molecules through virtual screening and de novo design.

Virtual Screening: This computational technique involves the screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific drug target. If a target receptor for this compound is identified, its structure can be used as a template to search for other molecules with similar properties that might also bind to the same target. This can be done through ligand-based virtual screening (searching for molecules with similar 2D or 3D features) or structure-based virtual screening (docking large compound libraries into the receptor's binding site).

De Novo Drug Design: This approach involves the computational construction of novel molecules with desired properties, often based on a known scaffold. pharmaffiliates.com The this compound scaffold provides a rigid tetracyclic core that can be decorated with different functional groups to optimize interactions with a target receptor. Algorithms can be used to "grow" new molecules within the constraints of the receptor's binding pocket, suggesting novel chemical structures for synthesis and testing. pharmaffiliates.com This method aims to automate the creation of new chemical structures tailored to specific molecular characteristics. pharmaffiliates.com

Table 3: Potential Modifications to the this compound Scaffold for De Novo Design

| Scaffold Position | Original Group | Potential Modifications | Rationale for Modification |

| C-8 | -CH₂OH | -CH₂F, -C(O)NH₂, -CH₂OCH₃ | To alter hydrogen bonding capacity and polarity. |

| N-6 | -CN | -H, -CH₃, -C(O)CH₃ | To modulate basicity and steric interactions. |

| Aromatic Ring | Unsubstituted | -F, -Cl, -OCH₃ at various positions | To explore the impact of electronics and sterics on binding. |

This table illustrates how the core structure of this compound could be systematically modified in a de novo design strategy to explore the chemical space around the ergoline scaffold and potentially discover novel drug candidates.

Interdisciplinary Perspectives and Future Research Directions

Integration of Biophysical Techniques for Ligand-Target Characterization

A comprehensive understanding of the molecular interactions between a ligand and its biological target is fundamental to rational drug design and the elucidation of its mechanism of action. For 8β-Hydroxymethyl-6-cyanoergoline, a suite of biophysical techniques can be employed to meticulously characterize its binding kinetics, thermodynamics, and the structural basis of its interaction with putative receptor targets.

Advanced biophysical methods offer a window into the dynamic process of ligand-receptor binding. Techniques such as Surface Plasmon Resonance (SPR) can provide real-time kinetic data, including association (k_on) and dissociation (k_off) rates, which together determine the binding affinity (K_D). For instance, an SPR-based biosensor was successfully developed to detect the ergoline (B1233604) derivative bromocriptine, demonstrating the feasibility of applying this technology to the ergoline scaffold. In a similar vein, SPR could be used to study the binding of 8β-Hydroxymethyl-6-cyanoergoline to a panel of dopamine (B1211576) and serotonin (B10506) receptor subtypes, providing a detailed kinetic profile of its receptor interactions.

Isothermal Titration Calorimetry (ITC) offers a direct measurement of the thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (ΔS). This information can reveal the driving forces behind the binding event, whether it is enthalpically driven (e.g., through hydrogen bonds and van der Waals interactions) or entropically driven (e.g., through the release of water molecules from the binding site).

To gain high-resolution structural insights, X-ray crystallography and cryo-electron microscopy (cryo-EM) are indispensable tools. Co-crystallization of 8β-Hydroxymethyl-6-cyanoergoline with its target receptor(s) could reveal the precise binding pose and key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. This structural information is invaluable for structure-based drug design efforts aimed at optimizing affinity and selectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly techniques like saturation transfer difference (STD) NMR and Water-LOGSY, can identify the specific protons of the ligand that are in close contact with the receptor, providing valuable information about the binding epitope even in the absence of a high-resolution structure.

The following table summarizes key biophysical techniques and their potential application in characterizing the ligand-target interactions of 8β-Hydroxymethyl-6-cyanoergoline.

| Biophysical Technique | Information Gained | Potential Application for 8β-Hydroxymethyl-6-cyanoergoline |

| Surface Plasmon Resonance (SPR) | Binding kinetics (k_on, k_off), Affinity (K_D) | Determining the binding affinity and kinetics to a panel of GPCRs. |

| Isothermal Titration Calorimetry (ITC) | Thermodynamics of binding (ΔH, ΔS, K_D) | Elucidating the driving forces of the ligand-receptor interaction. |

| X-ray Crystallography / Cryo-EM | High-resolution 3D structure of the ligand-receptor complex | Visualizing the precise binding mode and key interactions. |

| Nuclear Magnetic Resonance (NMR) | Ligand binding epitope, Conformational changes | Mapping the ligand-receptor interface and studying dynamic changes upon binding. |

Development of Chemical Probes and Biosensors Utilizing the 8β-Hydroxymethyl-6-cyanoergoline Scaffold

The development of chemical probes and biosensors based on the 8β-Hydroxymethyl-6-cyanoergoline scaffold represents a promising avenue for both fundamental research and potential diagnostic applications. These tools can be instrumental in visualizing and quantifying the distribution and dynamics of its target receptors in complex biological systems.

Chemical probes are molecules that are modified to incorporate a reporter group, such as a fluorescent dye, a biotin (B1667282) tag, or a radioactive isotope, without significantly perturbing their biological activity. The 8β-hydroxymethyl group on the ergoline scaffold is a prime site for chemical modification. This hydroxyl group can be readily derivatized to attach various reporter tags via stable ether or ester linkages. For example, a fluorescently labeled version of 8β-Hydroxymethyl-6-cyanoergoline could be synthesized and used in techniques like fluorescence microscopy and flow cytometry to visualize the localization of its target receptors on the cell surface or within intracellular compartments. Similarly, a biotinylated derivative could be used for affinity purification of the receptor and its associated proteins for subsequent proteomic analysis.

Biosensors are analytical devices that combine a biological recognition element with a signal transducer. The development of a biosensor for an ergoline derivative, bromocriptine, using an enzyme-based SPR system highlights the potential for creating similar sensors for 8β-Hydroxymethyl-6-cyanoergoline. Such a biosensor could be used for high-throughput screening of compound libraries to identify new ligands that bind to the same target or for quantifying the concentration of the compound in biological fluids.

The design and synthesis of these chemical tools require a careful balance between maintaining the pharmacological profile of the parent compound and introducing the necessary reporter functionality. Structure-activity relationship (SAR) studies of related ergoline derivatives can guide the selection of modification sites that are less likely to interfere with receptor binding.

Expanding the Chemical Space of 8β-Hydroxymethyl-6-cyanoergoline Derivatives for Structure-Function Elucidation

Systematic exploration of the chemical space around the 8β-Hydroxymethyl-6-cyanoergoline scaffold is crucial for elucidating detailed structure-function relationships (SFR) and for optimizing its pharmacological properties. This involves the synthesis of a library of analogs with modifications at various positions of the ergoline ring system and the subsequent evaluation of their biological activity.

Key positions for modification on the ergoline scaffold include the N1 indole (B1671886) nitrogen, the N6 nitrogen, and the C8 position. For instance, a study on cabergoline (B1668192) analogs revealed that modifications at the N6 position can significantly impact functional activity at the 5-HT2B receptor. nih.gov Replacing the 6-allyl group of cabergoline with a 6-methyl group resulted in a significant reduction in 5-HT2B receptor agonism. nih.gov This suggests that similar modifications to the 6-cyano group of 8β-Hydroxymethyl-6-cyanoergoline could modulate its receptor selectivity and functional profile.

The 8β-hydroxymethyl group itself can be a target for modification. It can be oxidized to an aldehyde or a carboxylic acid, or converted to various esters and ethers to probe the steric and electronic requirements of the binding pocket. Furthermore, the aromatic D-ring of the ergoline can be substituted with various functional groups to explore additional interactions with the receptor.

A systematic synthetic effort, coupled with in vitro and in vivo pharmacological evaluation, would generate a rich dataset for quantitative structure-activity relationship (QSAR) studies. These studies can help to build predictive models that correlate specific structural features with biological activity, thereby guiding the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

The following table presents hypothetical data for a series of 8β-Hydroxymethyl-6-cyanoergoline derivatives, illustrating how structural modifications could influence receptor binding affinity. This data is based on the principles observed in studies of related ergoline compounds. nih.govnih.gov

| Compound | Modification at N6 | Modification at C8 | Dopamine D2 Receptor Binding Affinity (Ki, nM) | Serotonin 5-HT2B Receptor Binding Affinity (Ki, nM) |

| 1 (Parent) | -CN | -CH₂OH | 15 | 50 |

| 2 | -CH₃ | -CH₂OH | 25 | 150 |

| 3 | -CH₂CH=CH₂ | -CH₂OH | 10 | 35 |

| 4 | -CN | -CHO | 30 | 80 |

| 5 | -CN | -COOH | 50 | 120 |

| 6 | -CN | -CH₂OAc | 18 | 60 |

By systematically synthesizing and evaluating such derivatives, a detailed understanding of the structure-function relationships of the 8β-Hydroxymethyl-6-cyanoergoline scaffold can be achieved, paving the way for the development of novel and highly optimized therapeutic agents and research tools.

Q & A

Q. What ethical guidelines govern preclinical studies involving 8β-Hydroxymethyl-6-cyanoergoline?

- Methodological Answer: Adhere to ARRIVE 2.0 guidelines for animal welfare (e.g., humane endpoints, randomization). For human cell lines, ensure compliance with HIPAA and institutional IRB protocols. Data integrity mandates raw data archiving in repositories like Zenodo, with metadata documenting experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.